Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a naphthyridine core, which is a fused ring system containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine derivatives, including Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach is the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid . This reaction involves the cyclization of an appropriate diene and dienophile to form the naphthyridine core. Another method involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the naphthyridine core .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds have a similar fused ring system but differ in the position of nitrogen atoms.
1,8-Naphthyridines: Another class of naphthyridines with different nitrogen atom arrangements.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities with naphthyridines.
Uniqueness
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature contributes to its distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C12H17N3O2
- Molecular Weight : 235.29 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Temperature : Room Temperature
This compound has been studied primarily for its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibition is crucial for increasing acetylcholine levels in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Inhibition Studies
Research indicates that this compound exhibits potent and selective inhibition of AChE and butyrylcholinesterase (BuChE). In vitro studies have demonstrated that it can effectively dock in the active sites of these enzymes, suggesting its potential as a lead compound for developing dual-action cholinergic agents .
Neuroprotective Effects
The neuroprotective properties of this compound have been highlighted in various studies. It has shown promise in ameliorating cognitive deficits associated with neurodegenerative disorders through:
- Reduction of oxidative stress : The compound has been found to decrease reactive oxygen species (ROS) levels in neuronal cells.
- Anti-inflammatory effects : It modulates inflammatory pathways that contribute to neuronal damage .
Antimicrobial Properties
In addition to its neuroprotective effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
- Alzheimer's Disease Model :
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h7,13H,3-6H2,1-2H3 |
InChI Key |
WNRQSJSQEWZIIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCN2)N=C1C |
Origin of Product |
United States |
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